Cadmium tellurite

Wide-bandgap semiconductor Transparent oxide Optical coating

Cadmium tellurite (CdTeO₃) is a ternary cadmium–tellurium–oxygen compound belonging to the metal tellurite family, with a molar mass of 288.01 g·mol⁻¹ and a monoclinic crystal structure in space group P2₁/c (No. at ambient conditions.

Molecular Formula CdO3Te
Molecular Weight 288 g/mol
CAS No. 15851-44-2
Cat. No. B099557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium tellurite
CAS15851-44-2
Molecular FormulaCdO3Te
Molecular Weight288 g/mol
Structural Identifiers
SMILES[O-][Te](=O)[O-].[Cd+2]
InChIInChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyGKMPTXZNGKKTDU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Tellurite (CdTeO₃, CAS 15851-44-2) – Technical Baseline for Scientific Sourcing and Selection


Cadmium tellurite (CdTeO₃) is a ternary cadmium–tellurium–oxygen compound belonging to the metal tellurite family, with a molar mass of 288.01 g·mol⁻¹ and a monoclinic crystal structure in space group P2₁/c (No. 14) at ambient conditions [1]. It is a colourless, water-insoluble solid with a melting point of 695 °C and a decomposition temperature of 1050 °C [2]. Classified as a wide-bandgap semiconductor, CdTeO₃ exhibits insulating behaviour in thin-film form and crystallises in multiple polymorphs (α and β) depending on synthesis route and thermal history [3]. Unlike its better-known congener CdTe (a narrow-gap absorber), CdTeO₃ serves fundamentally different functional roles—transparent insulator, passivation layer, and precursor—owing to its distinct electronic structure and chemical stability [4].

Why In-Class Cadmium Chalcogenides Cannot Substitute for Cadmium Tellurite in Research and Device Procurement


The Cd–Te–O ternary phase space encompasses compounds with radically different electronic ground states—from the narrow-gap semiconductor CdTe (Eg ≈ 1.5 eV) used as a photovoltaic absorber, to the transparent conductor Cd₃TeO₆, to the wide-bandgap insulator CdTeO₃ [1]. Substituting one Cd–Te–O phase for another without accounting for the stoichiometry-driven band structure divergence can result in orders-of-magnitude changes in resistivity, optical transparency window, and chemical reactivity [2]. Furthermore, CdTeO₃ itself exists as two distinct polymorphs (α and β) whose band gaps differ by ~0.36 eV, with the β→α phase transition occurring above 540 °C [3]. These intrinsic differences mean that procurement specifications for CdTeO₃ must be tied to the intended functional property—optical coating transparency, insulating-layer resistivity, or precursor decomposition pathway—rather than to the generic 'cadmium tellurite' label. The quantitative evidence below demonstrates exactly where CdTeO₃ diverges from its closest structural and functional analogs.

Cadmium Tellurite (CdTeO₃) – Quantitative Differentiation Evidence vs. Closest Analogs


Optical Bandgap vs. CdTe: Wide-Bandgap Insulator Rather than Narrow-Gap Absorber

In a direct head-to-head nanocomposite study, CdTeO₃ nanoparticles exhibited a direct optical bandgap (first discrete electronic transition) of 3.3 ± 0.2 eV, compared to 2.6 ± 0.2 eV for CdTe nanoparticles measured within the same CdTe + CdTeO₃ film [1]. In single-phase bulk measurements, α-CdTeO₃ reached a bandgap of 3.91 eV, while CdTe (bulk) is well-established at ~1.5 eV [2]. This >2 eV bandgap differential fundamentally separates the application domains: CdTeO₃ is transparent across the visible spectrum and behaves as an insulator, whereas CdTe is an opaque absorber optimised for the solar spectrum [3].

Wide-bandgap semiconductor Transparent oxide Optical coating

Electrical Resistivity vs. Cd₃TeO₆: Ten Orders of Magnitude Separation Defines Insulating vs. Conducting Function

As-deposited amorphous CdTeO₃ thin films prepared by RF sputtering exhibit a resistivity of 3 × 10⁶ Ω·m and a static dielectric constant of 16 [1]. In stark contrast, the closely related ternary phase Cd₃TeO₆—also a Cd–Te–O compound—displays a resistivity of only 1.9 × 10⁻⁴ Ω·m (1.9 × 10⁻² Ω·cm) after annealing at 500 °C, functioning as a transparent conductor with carrier density 8.7 × 10¹⁹ cm⁻³ [2]. The ~10¹⁰-fold resistivity gap between CdTeO₃ and Cd₃TeO₆ arises from their fundamentally different crystal structures (monoclinic tellurite vs. perovskite tellurate) and electronic band configurations [3].

Insulating oxide Dielectric layer Thin-film electronics

Polymorph-Selective Bandgap Tuning: α-CdTeO₃ (3.91 eV) vs. β-CdTeO₃ (3.55 eV) via Thermal Phase Control

CdTeO₃ crystallises in two distinct polymorphs whose bandgaps are quantifiably different: UV-Vis spectroscopy yields Eg = 3.91 eV for α-CdTeO₃ (monoclinic, P2₁/c) and Eg = 3.55 eV for β-CdTeO₃ (orthorhombic, Pnma), a difference of 0.36 eV [1]. Density functional theory (DFT) calculations confirm that the presence of [TeⱽO₄E] trigonal bipyramidal polyhedra in β-CdTeO₃—absent in α-CdTeO₃—is responsible for narrowing the gap through modified Te 5s–O 2p orbital hybridisation at the valence band edge [1]. The β→α phase transition occurs at ~540 °C as a first-order transformation, and the ground-state energy difference is only 4.64 kJ · mol⁻¹, meaning both polymorphs are synthetically accessible and kinetically stable under ambient laboratory storage [1]. This within-compound tunability is absent in CdTe, CdWO₄, or Cd₃TeO₆, none of which possess a reversible polymorphic transition near this accessible annealing temperature.

Polymorph engineering Bandgap tuning Solid-state phase transition

Indium Wettability for Single-Step Photodetector Bonding vs. ZnS Multi-Layer Approach

CdTeO₃ thin films are directly wettable by indium solder without any intermediate metal adhesion layer, enabling a simplified single-step bonding process for HgCdTe photoconductive detectors to electrically conductive heat sinks [1]. The established prior-art alternative—evaporating ZnS as the insulating layer—requires deposition of a chromium adhesion layer followed by a gold wetting layer before indium soldering, because indium does not wet ZnS [2]. This three-layer stack (ZnS/Cr/Au) introduces two additional vacuum deposition steps, increases the probability of delamination failure, and raises fabrication cost compared to the single CdTeO₃ layer approach [2]. The key material property enabling this simplification is that CdTeO₃ is a stable electrically insulating oxide whose surface energy and chemical compatibility permit direct indium wetting [1].

Photodetector packaging Insulating bonding layer HgCdTe infrared detectors

Thermodynamic Stability and Heat Capacity vs. CdTe₂O₅ – Quantitative Calorimetric Benchmarking

CdTeO₃ decomposes at 1050 °C, considerably above the thermal decomposition range (300–450 °C) at which CdTeO₃-containing hybrid precursors and CdTe₂O₅-bearing films undergo phase separation [1][2]. Isobaric heat capacity (Cp,m) of CdTeO₃ has been experimentally determined by dynamic calorimetry over 298.15–673 K, yielding the fitted equation Cp,m = a + b(T/K) – c(T/K)⁻², with thermodynamic functions (Δ₀ᵀS°ₘ, Δ₀ᵀH°ₘ, and Φ°ₘ) tabulated in parallel with ZnTeO₃, Zn₂Te₃O₈, and CdTe₂O₅ for direct cross-compound comparison [3][4]. The availability of experimentally validated Cp,m(T) functions for CdTeO₃—but not for the structurally less stable CdTe₂O₅ at temperatures above ~500 °C—makes CdTeO₃ the thermodynamically characterised choice for high-temperature processing or thermal budget calculations [3].

Thermodynamic functions Thermal stability Calorimetry

Cadmium Tellurite (CdTeO₃) – Evidence-Backed Procurement and Application Scenarios


Single-Step Insulating Bonding Layer for HgCdTe Infrared Photodetector Packaging

CdTeO₃ thin films serve as a stable, electrically insulating oxide layer that is directly wettable by indium solder, enabling photodetector-to-heat-sink bonding in a single vacuum deposition step [1]. This application eliminates the ZnS/Cr/Au three-layer stack required when ZnS is used as the insulator, reducing fabrication steps and delamination risk [2]. The key material specifications driving procurement for this use case are: (i) high electrical resistivity (3 × 10⁶ Ω·m) to prevent shorting between the HgCdTe detector and the conductive substrate, and (ii) direct indium wettability without intermediate metallisation [1].

Transparent Wide-Bandgap Optical Coating for UV–Visible Isolation

With a direct optical bandgap of 3.3–3.9 eV (depending on polymorph and crystallinity), CdTeO₃ is transparent across the entire visible spectrum and absorbs only in the UV below ~320–390 nm [1][2]. This makes CdTeO₃ suitable as a transparent protective coating, optical isolation layer, or UV-blocking window in multi-junction thin-film devices where the underlying CdTe or HgCdTe absorber layer must be protected from environmental degradation without attenuation of visible or IR photons [3]. Procurement should specify the desired polymorph (α for 3.91 eV UV cutoff; β for 3.55 eV) and request powder XRD verification of phase purity [2].

Thermally Controlled Precursor for Porous CdTe and Tellurium Nanoarchitectures

Hydrazine–cadmium tellurite hybrid microcrystals (incorporating CdTeO₃ structural units) serve as sacrificial precursors that thermally decompose at 300–450 °C to yield porous CdTe architectures (after HCl dissolution of residual CdTeO₃) or nanoporous tellurium networks via topotactic reaction [1]. The procurement rationale here centres on CdTeO₃'s intermediate thermal stability: it survives solution processing and mild thermal treatment but decomposes controllably below 450 °C in reducing or acidic environments, enabling templated porosity that cannot be achieved with the thermally robust CdTe or the excessively labile CdTe₂O₅ [1].

Thermal Oxide Passivation Layer in CdTe-Based MIS Photovoltaic Junctions

Thermally grown CdTeO₃ on n-type CdTe single crystals functions as an effective insulator in metal–insulator–semiconductor (MIS) junctions, increasing the open-circuit voltage (Voc) over that of a direct Schottky barrier [1]. This application exploits the native oxide formation on CdTe surfaces upon controlled thermal oxidation, yielding a chemically compatible CdTeO₃ interlayer with a static dielectric constant of ~16 [2]. For researchers fabricating CdTe MIS solar cells, procuring high-purity CdTeO₃ sputtering targets—or specifying thermal oxidation protocols that yield α-CdTeO₃ as the dominant phase—is essential for reproducible Voc enhancement on n-type substrates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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